molecular formula C26H27N5O3 B2866988 3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-37-0

3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Numéro de catalogue B2866988
Numéro CAS: 873076-37-0
Poids moléculaire: 457.534
Clé InChI: ZLRNGLIWSBGQAF-DHZHZOJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the cinnamyl and methoxyphenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure would be based on the purine core, with the cinnamyl and methoxyphenyl groups attached at specific positions. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the attached groups. The cinnamyl group could potentially undergo reactions typical of alkenes, while the methoxyphenyl group could participate in reactions typical of aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the structure of the compound. For example, the presence of the purine core could influence the compound’s solubility in water, while the cinnamyl and methoxyphenyl groups could influence its lipophilicity .

Applications De Recherche Scientifique

Anticancer Activity

2,6,9-Trisubstituted purine derivatives: have shown promise as anticancer compounds . They have been synthesized and evaluated for their potential role in inhibiting tumor growth. In vitro studies have tested these compounds’ cell toxicity on several cancer cell lines, analyzing structural requirements for antitumor activity with SAR and 3D-QSAR models . The steric properties of these compounds could better explain their cytotoxicity, indicating a significant potential for cancer treatment.

Antitumor Compound Synthesis

The synthesis of these purine derivatives involves simple and efficient methodologies, resulting in a variety of compounds. The focus on the synthesis process allows for the exploration of different substituents and structures, which could lead to the discovery of more potent antitumor agents .

SAR and 3D-QSAR Analysis

The structure-activity relationship (SAR) and three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses are crucial in understanding the antitumor properties of these compounds. These analyses help in identifying the structural features that are important for the compounds’ cytotoxic effects on cancer cells .

Nonclassical Antifolates

Some purine derivatives are synthesized as nonclassical antifolates . They exhibit anti-proliferative activities against various cancer cells and are tested for their inhibitory activities against enzymes like dihydrofolate reductase (DHFR). These compounds could serve as potential anticancer agents .

Apoptosis Induction

Certain compounds among the purine derivatives have been found to induce apoptosis in cancer cells. For instance, flow cytometry studies have shown S-phase arrest and induction of apoptosis in cells treated with these compounds. This suggests their use in targeted cancer therapies .

Lysosome-Nonmitochondrial Pathway

The functional mechanism of some purine derivatives involves the induction of apoptosis through a lysosome-nonmitochondrial pathway. This unique mechanism of action provides an alternative route for cancer cell apoptosis, which could be beneficial in overcoming resistance to traditional treatments .

Mécanisme D'action

Target of Action

The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . For instance, it displays inhibitory activity against HL-60 and HeLa cells . The compound’s interaction with these targets leads to changes in cell proliferation, with HL-60 cells treated with the compound displaying S-phase arrest and induction of apoptosis .

Biochemical Pathways

The compound affects the folate pathway , which plays a crucial role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds without an l-glutamic acid moiety are generally more lipophilic and enter cells through passive diffusion . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in the accumulation of S-phase cells and the induction of apoptosis in HL-60 cells . The effect of the compound on lysosomes and mitochondria has been confirmed, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

Action Environment

The stability and oxidation pathways of similar compounds deserve attention

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Orientations Futures

Future research could involve further exploration of the compound’s potential uses, particularly in medicinal chemistry. Studies could also be conducted to optimize its synthesis and to investigate its mechanism of action .

Propriétés

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-18-16-30(20-12-7-13-21(15-20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)14-8-11-19-9-5-4-6-10-19/h4-13,15,18H,14,16-17H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRNGLIWSBGQAF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.